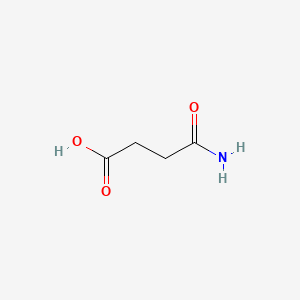
Succinamic acid
Descripción general
Descripción
Succinamic acid, also known as butanedioic acid amide, is an organic compound with the chemical formula C4H7NO3. It is a derivative of succinic acid, where one of the carboxyl groups is converted into an amide group. This compound is of interest due to its various applications in chemical synthesis and biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Succinamic acid can be synthesized through the reaction of succinic anhydride with ammonia or an amine. The reaction typically involves heating the reactants to facilitate the formation of the amide bond. The general reaction is as follows:
Succinic anhydride+Ammonia→Succinamic acid
Industrial Production Methods: Industrial production of this compound often involves the use of succinic acid as a starting material. Succinic acid is reacted with ammonia under controlled conditions to produce this compound. This method is preferred due to the availability of succinic acid from both petrochemical and bio-based sources.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced to form succinylamine.
Substitution: The amide group in this compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Products include succinic acid and other oxidized derivatives.
Reduction: Succinylamine is a major product.
Substitution: Various substituted amides can be formed depending on the reagents used.
Aplicaciones Científicas De Investigación
Succinamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of succinamic acid involves its ability to participate in various chemical reactions due to the presence of both amide and carboxyl functional groups. These groups allow this compound to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis and biological systems.
Comparación Con Compuestos Similares
Succinic Acid: The parent compound of succinamic acid, with two carboxyl groups.
Succinylamine: A reduced form of this compound with an amine group.
Malonic Acid: A dicarboxylic acid similar to succinic acid but with a different carbon chain length.
Uniqueness: this compound is unique due to the presence of both amide and carboxyl groups, which provide it with distinct chemical properties and reactivity compared to its similar compounds. This dual functionality makes it a valuable compound in various chemical and biological applications.
Propiedades
IUPAC Name |
4-amino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c5-3(6)1-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVPQXZIJDEHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213241 | |
| Record name | Succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Succinamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20746 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
638-32-4 | |
| Record name | Succinamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUCCINAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1VBK275PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research on succinamic acid derivatives reveals various target interactions and downstream effects depending on the specific compound and application. For example, arbutin-conjugated carboxyl group-terminated polyamidoamine (PAMAM) dendrimers exhibit enhanced inhibition of sodium-dependent Na+/glucose cotransporter 1 (SGLT1)-mediated D-glucose uptake. [] This inhibition stems from the synergistic action of arbutin's glucose moiety binding to SGLT1 and the dendrimer's carboxyl groups anchoring the conjugate to the transporter. [] This interaction ultimately leads to suppressed glucose absorption in the small intestine. [] Similarly, α-hydroxy this compound (α-HSA), isolated from Eugenia jambolana fruit pulp, demonstrates antiproliferative effects in the human head and neck cancer cell line (SCC4). [] α-HSA achieves this by upregulating apoptotic genes like p53, p21, and Bax while downregulating the anti-apoptotic gene survivin. []
ANone: this compound is an organic compound with the molecular formula C4H7NO3 and a molecular weight of 117.10 g/mol.
- 1H NMR: While seemingly simple, the 1H NMR spectra of para-substituted phenyl succinamic acids reveal two sets of second-order AA'BB' spectra with distinct coupling constants for the ethylene group. []
- LC/MS/MS: This technique, coupled with derivatization using 3-pyridylcarbinol, helps determine the site of glucuronidation in N-(3,5-dichlorophenyl)succinimide (NDPS) metabolites. The formation of picolinyl esters enhances ionization, enabling the identification of alcohol-linked glucuronides through analysis of molecular ions and collision-induced dissociation product ion spectra. []
A: The material compatibility and stability of this compound derivatives are influenced by their specific structure and application. For example, in the development of antiwear additives, copolymeric this compound (COSMA) additives, when combined with zinc dialkyl‐dithiophosphate (ZDDP) in HVI light neutral oil, exhibit synergistic effects, reducing wear-scar diameter and increasing seizure load. [] This suggests good compatibility and synergistic potential with existing lubricant additives.
A: While the provided research doesn't delve into the catalytic properties of this compound derivatives, they serve as valuable building blocks in various syntheses. For example, N-(3,5-dichlorophenyl)succinimide (NDPS) is metabolized in rats through pathways involving hydrolysis and oxidation, leading to the formation of several metabolites, including N-(3,5-dichlorophenyl)this compound (NDPSA). [] Understanding these metabolic pathways is crucial in assessing the compound's impact on living organisms.
A: QSAR studies using the PRECLAV computer program were conducted on 3-amino-succinamic acid derivative sweeteners to understand the relationship between their structure and sweetness power (SP). [] These studies identified specific molecular fragments like -CN (cyano) and -C6H4-NHCONH- (aryl-substituted urea) that contribute to increased SP, while -NH2 leads to decreased sweetness. [] Such models help predict the sweetness of novel derivatives and guide the design of new sweetener candidates.
A: SAR studies play a crucial role in understanding the impact of structural modifications on the biological activity of this compound derivatives. For instance, in the development of khafrefungin analogues, libraries of this compound derivatives were synthesized by condensing various succinic acid derivatives with a range of amines. [] This approach allowed researchers to explore the impact of different substituents on the antifungal activity of the resulting compounds.
A: While specific stability data on this compound itself isn't provided, research on its derivatives sheds light on their formulation and stability. For instance, water-soluble DiOHF-6-succinamic acid, a promising cardioprotective agent, demonstrates stability when administered during reperfusion in a rat model of ischemia/reperfusion injury. [] This finding highlights the importance of considering administration timing and formulation strategies for maximizing the therapeutic potential of this compound derivatives.
A: Research on this compound and its derivatives spans multiple disciplines, including medicinal chemistry, materials science, and chemical biology. For example, the development of COSMA additives as antiwear agents exemplifies the intersection of chemistry and materials science. [] Similarly, investigating the metabolic pathways of NDPS in rats requires expertise in analytical chemistry, biochemistry, and toxicology. [, ] This interdisciplinary approach is crucial for fully understanding the properties and potential applications of this compound derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


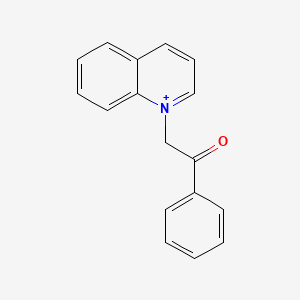

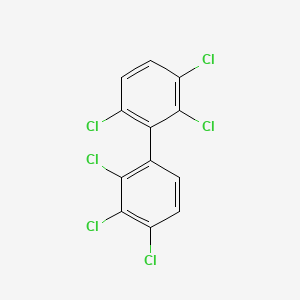
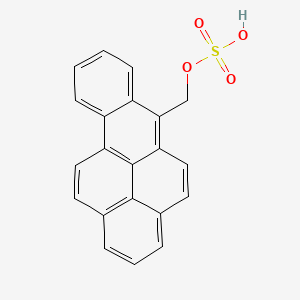

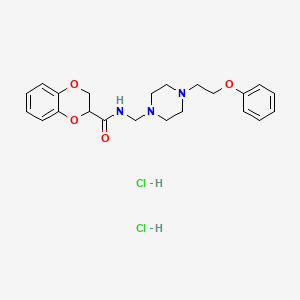

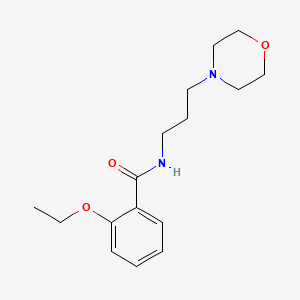
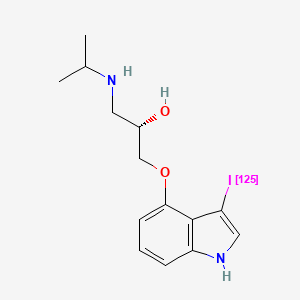

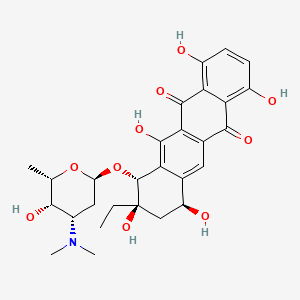
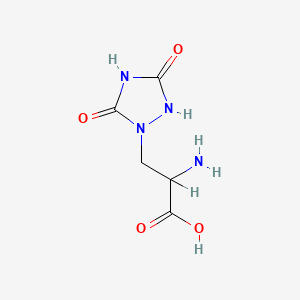

![1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1195887.png)
